Ethyl 8-amino-1,7-naphthyridine-5-carboxylate
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Overview
Description
Ethyl 8-amino-1,7-naphthyridine-5-carboxylate is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its fused-ring system, which consists of two pyridine rings connected through adjacent carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-amino-1,7-naphthyridine-5-carboxylate can be achieved through several methods. One common approach involves the reaction of 3-aminopyridine with diethyl ethoxymethylenemalonate under thermal cyclization conditions. This reaction typically occurs at elevated temperatures, leading to the formation of the naphthyridine core .
Another method involves the use of multicomponent reactions, where substituted aromatic aldehydes, 2-aminopyridine, and ethyl cyanoacetate are reacted in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is heated to the required temperature, and the product is isolated through crystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-amino-1,7-naphthyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted naphthyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 8-amino-1,7-naphthyridine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of ethyl 8-amino-1,7-naphthyridine-5-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can participate in esterification reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: Similar in structure but lacks the amino and ester groups.
1,6-Naphthyridine: Contains the naphthyridine core but with different substitution patterns.
1,5-Naphthyridine: Another isomer with distinct chemical properties.
Uniqueness
Ethyl 8-amino-1,7-naphthyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Biological Activity
Ethyl 8-amino-1,7-naphthyridine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and neuroprotective effects.
Chemical Structure
This compound belongs to the naphthyridine family, characterized by a bicyclic structure that incorporates nitrogen atoms. Its chemical formula is C12H12N2O2, and it can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of naphthyridine derivatives, including this compound. The compound has shown promising activity against various bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
Enterococcus faecalis | 32 |
These results indicate that this compound possesses noteworthy antibacterial properties, comparable to established antibiotics like ciprofloxacin .
Anticancer Properties
The anticancer potential of this compound has been investigated in various cancer cell lines. Studies suggest that the compound induces apoptosis in cancer cells through multiple mechanisms:
- Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in cancer cell lines by downregulating cyclin-dependent kinases (CDK2 and CDK4) and cyclins (Cyclin D1 and Cyclin E).
- Apoptosis Induction : It activates caspases and leads to the cleavage of PARP, which is indicative of apoptotic pathways being triggered.
- Inhibition of Metastasis : this compound has demonstrated the ability to downregulate matrix metalloproteinases (MMP-7 and MMP-9), which are crucial for tumor invasion and metastasis .
Neuroprotective Effects
In addition to its antimicrobial and anticancer activities, this compound exhibits neuroprotective properties. It has been evaluated in models of neurodegeneration where it showed:
- Inhibition of Acetylcholinesterase (AChE) : This inhibition is significant for Alzheimer's disease treatment as it enhances cholinergic transmission.
- Protection Against Oxidative Stress : The compound protects neuronal cells from oxidative damage induced by toxic agents like rotenone and oligomycin A.
The following table summarizes its neuroprotective effects:
Neuroprotective Action | Effectiveness |
---|---|
AChE Inhibition | IC50 = 15 µM |
Reduction of ROS Levels | Significant |
Cell Viability in Stressed Conditions | Increased by 40% |
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Case Study on Bacterial Infections : In a murine model infected with Staphylococcus aureus, treatment with this compound resulted in a significant reduction in bacterial load compared to control groups.
- Cancer Cell Line Study : In vitro studies using human breast cancer cell lines revealed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability.
Properties
Molecular Formula |
C11H11N3O2 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
ethyl 8-amino-1,7-naphthyridine-5-carboxylate |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)8-6-14-10(12)9-7(8)4-3-5-13-9/h3-6H,2H2,1H3,(H2,12,14) |
InChI Key |
IOUINQRMPWEPFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C2=C1C=CC=N2)N |
Origin of Product |
United States |
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